An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran
An In-depth Technical Guide to the Physicochemical Properties of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran
Foreword: Navigating the Landscape of a Novel Fluorinated Ether
To our fellow researchers, scientists, and pioneers in drug development, this guide serves as a comprehensive technical resource on the physicochemical properties of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran. The introduction of fluorine-containing moieties into organic molecules has become a cornerstone of modern medicinal chemistry, offering profound impacts on metabolic stability, lipophilicity, and binding affinity.[1] This particular molecule, a fusion of a robust tetrahydrofuran ring and a hexafluoropropyl chain, presents a unique profile of interest.
It is crucial to note that while this compound is available commercially, detailed experimental data on its physicochemical properties are not extensively published. Therefore, this guide will present a combination of predicted data, established experimental methodologies for characterization, and expert insights based on the behavior of analogous fluorinated compounds. Our objective is to provide a foundational understanding and a practical framework for the empirical investigation of this promising chemical entity.
Molecular Identity and Core Properties
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran, also known as 2-(hexafluoropropyl)oxolane, is a saturated heterocyclic ether bearing a perfluorinated alkyl substituent. This structural combination suggests a compound with unique solvent properties and potential applications as a building block in the synthesis of complex molecules.
| Property | Value | Source |
| CAS Number | 53005-42-8 | ChemicalBook[2] |
| Molecular Formula | C₇H₈F₆O | ChemicalBook[2] |
| Molecular Weight | 222.13 g/mol | ChemicalBook[2] |
| Predicted Boiling Point | 135-137 °C | ChemicalBook[2] |
| Predicted Density | 1.366 ± 0.06 g/cm³ | ChemicalBook[2] |
The presence of the hexafluoropropyl group is anticipated to significantly influence the compound's properties compared to unsubstituted tetrahydrofuran (THF), which has a boiling point of 66 °C and a density of approximately 0.888 g/mL.[3][4] The increased molecular weight and strong intermolecular forces associated with the fluorinated substituent would lead to a higher boiling point and density.
Experimental Determination of Physicochemical Properties: A Methodological Deep Dive
Given the scarcity of published experimental data, this section provides detailed protocols for the determination of key physicochemical properties. These methodologies are standard in the field and are presented to guide the researcher in generating empirical data for 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran.
Boiling Point Determination
The boiling point is a fundamental physical constant that provides an indication of a substance's volatility.
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Sample Preparation: A small volume (approximately 0.5 mL) of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is placed in a small test tube.
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Capillary Insertion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the sample.
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Apparatus Assembly: The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then secured in a Thiele tube containing a high-boiling point oil (e.g., mineral oil).
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Heating: The side arm of the Thiele tube is gently heated, leading to the circulation of the oil and uniform heating of the sample.
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Observation: As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube. The heating is continued until a steady stream of bubbles is observed.
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Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.
Diagram of Boiling Point Determination Workflow
Caption: Workflow for boiling point determination using the Thiele tube method.
Density Determination
Density is a measure of mass per unit volume and is a characteristic property of a substance.
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Pycnometer Preparation: A clean, dry pycnometer of a known volume is weighed accurately.
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Sample Filling: The pycnometer is filled with 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran, ensuring no air bubbles are trapped. The temperature of the sample is recorded.
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Mass Measurement: The filled pycnometer is weighed accurately.
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Calculation: The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer. The density is then calculated by dividing the mass of the liquid by the known volume of the pycnometer.
Diagram of Density Determination Workflow
Caption: Workflow for density determination using a pycnometer.
Solubility Profile
The solubility of a compound in various solvents is a critical parameter in drug development and process chemistry. Based on its structure, 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran is expected to exhibit good solubility in a range of common organic solvents. The tetrahydrofuran moiety provides some polarity, while the hexafluoropropyl group introduces fluorous characteristics.
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Solvent Selection: A panel of common laboratory solvents with varying polarities should be selected (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
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Sample Addition: To 1 mL of each solvent in a separate vial, add 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran dropwise with agitation.
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Observation: Observe for miscibility (a single clear phase) or immiscibility (formation of layers or a cloudy suspension).
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Qualitative Assessment: Classify the solubility as miscible, partially miscible, or immiscible for each solvent.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the tetrahydrofuran ring. The proton at the C2 position, being adjacent to both the oxygen and the electron-withdrawing hexafluoropropyl group, would appear as the most downfield multiplet. The other ring protons would appear at higher field.
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¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the carbon atoms in the molecule. The carbons of the hexafluoropropyl group will be significantly affected by the attached fluorine atoms.
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¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds. The spectrum of 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran would show complex multiplets for the non-equivalent fluorine atoms on the propyl chain, with characteristic chemical shifts and coupling constants.
Infrared (IR) Spectroscopy
The IR spectrum will be dominated by strong C-F stretching vibrations, typically in the region of 1100-1350 cm⁻¹. The C-O-C stretching of the ether linkage in the tetrahydrofuran ring will also be a prominent feature.
Mass Spectrometry (MS)
Mass spectrometry will provide information about the molecular weight and fragmentation pattern of the molecule. The molecular ion peak [M]⁺ would be expected, along with characteristic fragments resulting from the cleavage of the C-C bonds of the propyl chain and the tetrahydrofuran ring.
Synthesis and Purification
A plausible synthetic route to 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran would involve the reaction of a suitable Grignard reagent with a lactone, followed by cyclization.
Hypothetical Synthetic Protocol
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Grignard Reagent Formation: Prepare the Grignard reagent from 1,1,2,3,3,3-hexafluoro-1-iodopropane and magnesium turnings in anhydrous diethyl ether.
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Reaction with γ-Butyrolactone: Add γ-butyrolactone to the Grignard reagent at low temperature (e.g., -78 °C).
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Workup and Cyclization: Quench the reaction with a saturated aqueous solution of ammonium chloride. The resulting intermediate diol can be cyclized under acidic conditions to yield the desired 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran.
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Purification: The crude product can be purified by fractional distillation under reduced pressure.
Diagram of Hypothetical Synthesis Workflow
Caption: A plausible synthetic workflow for 2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran.
Safety and Handling
While a specific safety data sheet should always be consulted, general precautions for handling fluorinated organic compounds should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, and a lab coat), and avoiding inhalation, ingestion, and skin contact.
Potential Applications
The unique combination of a polar tetrahydrofuran ring and a nonpolar, lipophilic hexafluoropropyl group suggests several potential applications for this molecule:
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Specialty Solvent: Its properties may make it a useful solvent for specific reactions or extractions, particularly in the area of fluorine chemistry.
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Building Block in Medicinal Chemistry: As a precursor to more complex fluorinated molecules, it could be valuable in the synthesis of novel pharmaceuticals.
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Materials Science: It could be investigated as a component in the development of new polymers or functional fluids.
Conclusion
2-(1,1,2,3,3,3-Hexafluoropropyl)tetrahydrofuran represents an intriguing molecule at the interface of heterocyclic and fluorine chemistry. While a comprehensive experimental characterization is still needed, this guide provides a solid foundation for researchers by outlining its known and predicted properties, presenting detailed methodologies for its empirical study, and suggesting a viable synthetic approach. As the field of fluorinated compounds continues to expand, a thorough understanding of such fundamental building blocks will be paramount to future innovation.
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